![molecular formula C20H22N2O B14599061 Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- CAS No. 61077-91-6](/img/structure/B14599061.png)
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is an organic compound with the molecular formula C14H19NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 3-methylphenyl group and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- typically involves the reaction of cyclohexanecarboxylic acid with aniline derivatives under specific conditions. One common method includes:
Cyclohexanecarboxylic Acid Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Amide Formation: The acyl chloride is then reacted with aniline derivatives (such as 3-methylaniline) in the presence of a base like triethylamine (TEA) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide: A simpler derivative without the imino and phenyl substitutions.
N-Phenylcyclohexanecarboxamide: Lacks the 3-methylphenyl group.
2-[(3-Methylphenyl)imino]cyclohexanecarboxamide: Lacks the N-phenyl substitution.
Uniqueness
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
61077-91-6 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)imino-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22N2O/c1-15-8-7-11-17(14-15)21-19-13-6-5-12-18(19)20(23)22-16-9-3-2-4-10-16/h2-4,7-11,14,18H,5-6,12-13H2,1H3,(H,22,23) |
Clave InChI |
NYLPZZFHOVRVHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=C2CCCCC2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


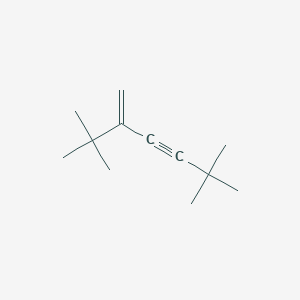

![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)

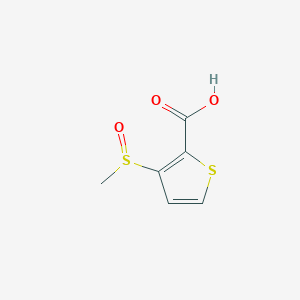
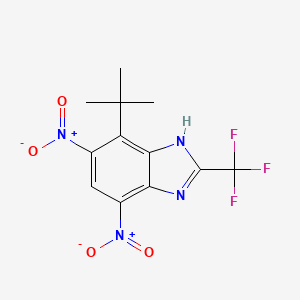
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
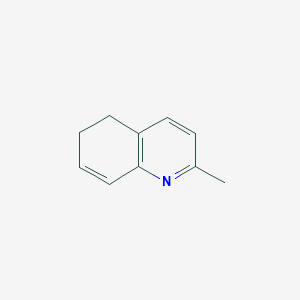
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
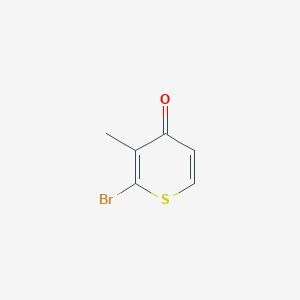

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

